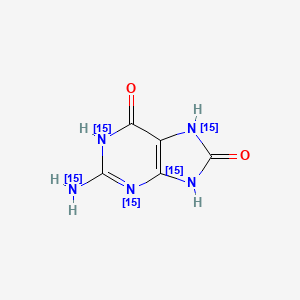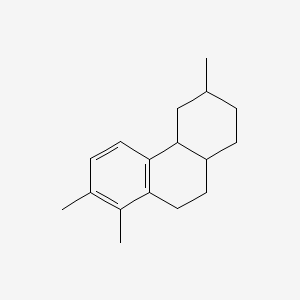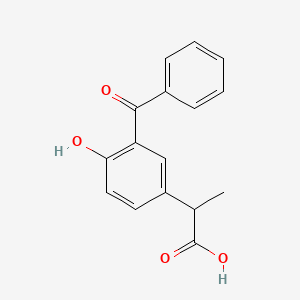
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is a steroidal compound with significant biological and chemical relevance. It is a derivative of pregnane, characterized by hydroxyl groups at the 3rd and 6th positions, and a ketone group at the 20th position. This compound is known for its role in various biochemical pathways and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one typically involves multiple steps, starting from readily available steroidal precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions using reagents like osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of bacteria or fungi are employed to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and environmentally friendly nature.
化学反应分析
Types of Reactions
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction of the ketone group at the 20th position to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Introduction of different functional groups at the hydroxyl positions using reagents like tosyl chloride or acetic anhydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Tosyl chloride in pyridine, acetic anhydride in pyridine.
Major Products Formed
Oxidation: Formation of 3,6-diketopregnan-20-one.
Reduction: Formation of (3beta,5alpha,6beta)-3,6,20-trihydroxy-pregnan.
Substitution: Formation of 3,6-diacetoxy-pregnan-20-one.
科学研究应用
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of (3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. It modulates the activity of these targets, leading to changes in gene expression and cellular function. The pathways involved include the regulation of steroid hormone biosynthesis and metabolism.
相似化合物的比较
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: Another hydroxylated steroid with similar structural features but different biological activities.
Stigmastane-3beta,5alpha,6beta-triol: A plant-derived steroid with hydroxyl groups at similar positions.
Uniqueness
(3beta,5alpha,6beta)-3,6-Dihydroxy-pregnan-20-one is unique due to its specific hydroxylation pattern and its role in human steroid metabolism. Unlike other similar compounds, it has distinct biological activities and potential therapeutic applications, making it a valuable compound in both research and industry.
属性
分子式 |
C21H34O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
1-[(3S,5S,6R,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19+,20+,21+/m0/s1 |
InChI 键 |
HHUZGDMRRLQZIQ-HUPPADNKSA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
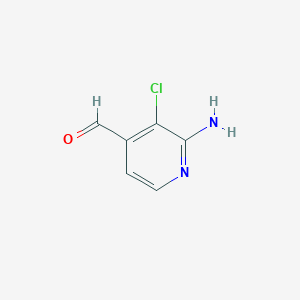

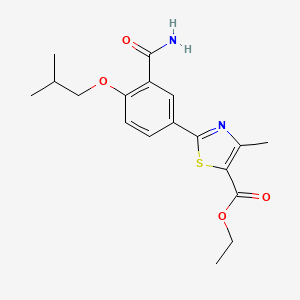
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
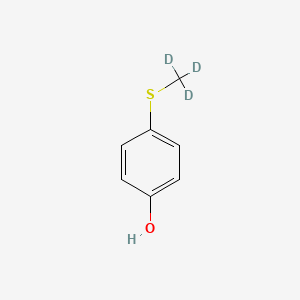
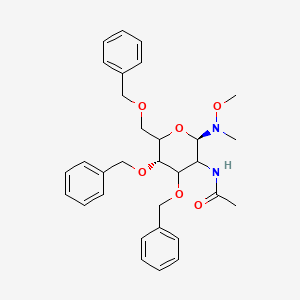
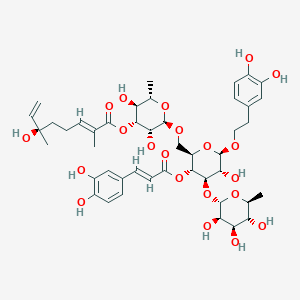
![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
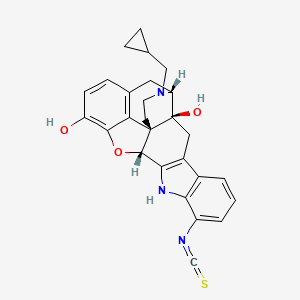
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
